molecular formula C17H14FN3O2 B2705625 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide CAS No. 953202-80-7

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2705625
CAS No.: 953202-80-7
M. Wt: 311.316
InChI Key: QLPLSOHDUSCSJZ-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide (CAS 953202-80-7) is a synthetic small molecule with a molecular formula of C17H14FN3O2 and a molecular weight of 311.31 g/mol . This compound features a distinct molecular architecture, incorporating a 4-fluorophenyl-substituted isoxazole ring linked to a 4-methylpyridin-2-yl group via an acetamide bridge. This structure is characteristic of scaffolds often investigated in medicinal chemistry and chemical biology for their potential to modulate protein function. The presence of both hydrogen bond acceptor and donor groups, along with aromatic systems, suggests this molecule may serve as a valuable scaffold or intermediate in drug discovery efforts. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to identify novel bioactive molecules. Its structural features make it a potential ligand for various kinases or other ATP-binding proteins, though specific target identification and mechanism of action studies would require further empirical investigation. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-14-9-15(23-21-14)12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPLSOHDUSCSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

    Acetamide Formation: The acetamide moiety can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridine moiety.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated in preclinical and clinical trials to assess their efficacy and safety in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Biological/Functional Notes Reference
Target: 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide 1,2-Oxazole - 5-(4-Fluorophenyl)
- N-(4-methylpyridin-2-yl)
Potential enzyme inhibition; balance of lipophilicity and hydrogen-bonding capacity.
GSK1570606A
(2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
Thiazole - 2-(4-Fluorophenyl)
- N-(4-(pyridin-2-yl)thiazol-2-yl)
Mycobacterium tuberculosis PyrG/PanK inhibitor; thiazole enhances electron density.
Compound 602
(2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide)
Phenoxy - 4-Chloro-3,5-dimethylphenoxy
- N-(4-methylpyridin-2-yl)
Synthetic auxin agonist; phenoxy group may reduce metabolic stability vs. oxazole.
EN300-266092
(2-[[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide)
1,3,4-Oxadiazole + Oxazole - 5-Methyloxazole
- Sulfanyl linker
Increased rigidity; sulfanyl group may improve oxidative stability but alter pharmacokinetics.
Flufenacet
(N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
Thiadiazole - 5-(Trifluoromethyl)thiadiazole
- N-(4-fluorophenyl)-N-isopropyl
Herbicide; thiadiazole’s electron-withdrawing properties enhance bioactivity in plants.
STL293921
(2-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide)
1,2,4-Triazole - 4-Ethyl-5-pyridin-2-yl triazole
- Sulfanyl linker
Triazole’s chelating ability may confer metal-binding activity; used in exploratory drug design.

Structural and Functional Analysis

Heterocyclic Core Variations: Oxazole vs. Oxazole vs. Phenoxy (Compound 602): The oxazole’s nitrogen atoms enable hydrogen bonding, whereas the phenoxy group relies on hydrophobic interactions, affecting target selectivity .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : Fluorine’s electronegativity and small size optimize lipophilicity and bioavailability compared to bulkier chloro or trifluoromethyl groups .
  • Pyridinyl vs. Benzyl Groups : The 4-methylpyridin-2-yl group in the target compound enhances solubility and basicity relative to benzyl or methoxybenzyl substituents .

Linker Modifications :

  • Sulfanyl (EN300-266092, STL293921) vs. Acetamide : Sulfanyl linkers introduce conformational flexibility but may increase susceptibility to oxidation compared to the stable acetamide bond .

Biological Implications :

  • Compounds with triazole or thiadiazole cores (e.g., STL293921, flufenacet) exhibit distinct mechanisms, such as metal chelation or herbicidal activity, while oxazole derivatives may target enzymes like kinases or synthetases .

Biological Activity

The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
  • Molecular Formula: C14H14FN3O2

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. It is hypothesized that the oxazole and pyridine moieties facilitate binding to specific receptors or enzymes, potentially modulating their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.

In Vitro Studies

Recent studies have demonstrated that 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide exhibits significant inhibitory activity against certain enzymes. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production. The compound's IC50 values for tyrosinase inhibition were reported as follows:

CompoundIC50 (μM)
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide0.85 ± 0.05
Kojic Acid (Reference)15.00 ± 0.20

These results indicate that the compound is a potent inhibitor compared to the reference compound, kojic acid, which is widely used in skin lightening products due to its ability to inhibit tyrosinase.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-Cancer Activity : In a study focusing on breast cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Another study investigated its effects on inflammatory markers in vitro. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Potential Therapeutic Applications

Given its biological activities, 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide has potential applications in:

  • Dermatology : As an agent for skin lightening and treatment of hyperpigmentation disorders.
  • Oncology : As a candidate for further development in cancer therapies due to its cytotoxic effects on tumor cells.

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